molecular formula C8H5N3O B15224851 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B15224851
M. Wt: 159.14 g/mol
InChI Key: FRUMSDLVLZWMTL-UHFFFAOYSA-N
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Description

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with suitable reagents. One common method includes the reaction with acetoacetanilide in N,N-dimethylformamide (DMF) with a few drops of acetic acid . Another approach involves the use of 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile as a starting material .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like DMF or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxyl and cyano functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-6-5-10-11-2-1-7(12)3-8(6)11/h1-3,5,10H

InChI Key

FRUMSDLVLZWMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)C(=CN2)C#N

Origin of Product

United States

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